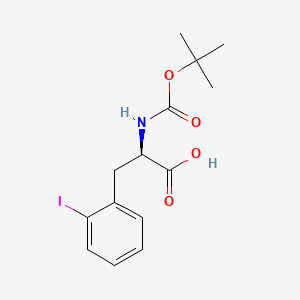

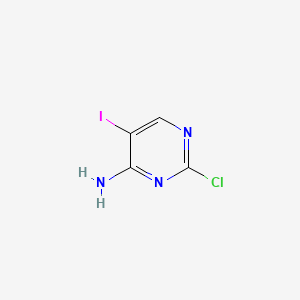

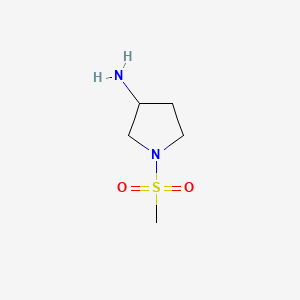

![molecular formula C6H5ClN4 B582029 2-Amino-6-chloroimidazo[1,2-b]pyridazine CAS No. 887625-09-4](/img/structure/B582029.png)

2-Amino-6-chloroimidazo[1,2-b]pyridazine

概要

説明

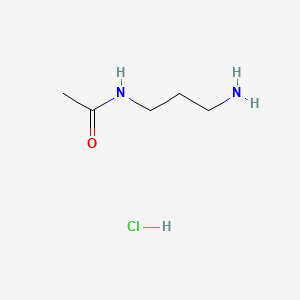

“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H5ClN4 . It is often used as a research chemical . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of pyridazine heterocycles, such as “2-Amino-6-chloroimidazo[1,2-b]pyridazine”, often involves a Diaza–Wittig reaction as a key step . An efficient synthesis strategy has been developed to access versatile pyridazine derivatives, allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular weight of “2-Amino-6-chloroimidazo[1,2-b]pyridazine” is 153.57 g/mol . The InChI code for this compound is 1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 .Chemical Reactions Analysis

Direct intermolecular C–H arylation of 6-chloroimidazo[1,2-b]pyridazine in its 3-position has been achieved . The reaction conditions were investigated in the presence of chloro groups, and various 3-(hetero)arylimidazo[1,2-b]pyridazines were synthesized in good to excellent yields .Physical And Chemical Properties Analysis

“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a solid compound . It has a molecular weight of 153.57 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Chemical Research

“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H5ClN4 . It is used in chemical research due to its unique structure and properties . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Functionalization of N-Heterocycles

This compound has been used in the functionalization of N-heterocycles . In one study, it was found that bases such as TMP 2Zn · MgCl 2 · 2 LiCl, in the presence or absence of BF 3 · OEt 2, led to regioselective metalations at positions 3 or 8 . Subsequent functionalizations were achieved with TMPMgCl · LiCl, producing various polysubstituted derivatives .

Synthesis of New N-Heterocyclic Cores

“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is used in the synthesis of new N-heterocyclic cores . These new cores are being actively investigated due to their potential new physicochemical and medicinal properties and favorable pharmacokinetics .

Fluorescent Bioimaging

The compound has been used in fluorescent bioimaging . In one study, a ratiometric fluorescent probe was developed for monitoring pH fluctuations during autophagy in living cells .

Pharmaceutical Research

“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a key scaffold for various applications, especially in pharmaceutical research . Its unique structure makes it a promising candidate for the development of new drugs .

Agrochemical Research

Similar to its applications in pharmaceutical research, this compound also has potential uses in agrochemical research . Its unique structure and properties could be leveraged to develop new agrochemicals .

作用機序

While the specific mechanism of action for “2-Amino-6-chloroimidazo[1,2-b]pyridazine” is not explicitly mentioned in the available resources, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine analogues, which include “2-Amino-6-chloroimidazo[1,2-b]pyridazine”, have been recognized for their wide range of applications in medicinal chemistry . They are being explored for their potential in treating diseases such as tuberculosis . Future research may focus on further understanding their mechanisms of action and optimizing their synthesis for medicinal applications .

特性

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHNVCGISXDBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677833 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloroimidazo[1,2-b]pyridazine | |

CAS RN |

887625-09-4 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。